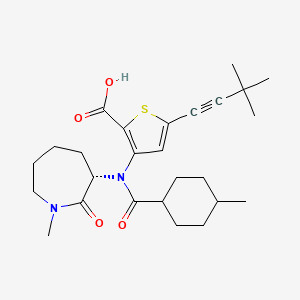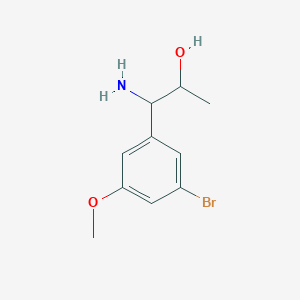
4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C14H11NO5 This compound is characterized by a pyridine ring substituted with a 3-methoxyphenyl group and two carboxylic acid groups at the 2 and 6 positions
Méthodes De Préparation
The synthesis of 4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can be achieved through several synthetic routes. One efficient method involves the use of substituted benzaldehydes according to the Kröhnke method, followed by oxidation of the methyl group . The reaction conditions typically involve the use of aqueous medium and specific reagents to facilitate the heterocyclization process. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Analyse Des Réactions Chimiques
4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups in the molecule can be oxidized using potassium permanganate.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridine ring allows for nucleophilic substitution reactions, which can be facilitated by various reagents and conditions.
Common reagents used in these reactions include sulfuric acid, potassium permanganate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: The compound is used in the design of electrochemical energy storage devices and nanocatalysts.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to form coordination complexes with metal ions. These complexes can interact with specific molecular targets and pathways, leading to various effects. For example, the compound can act as a chelating agent, binding to metal ions and influencing their biological activities .
Comparaison Avec Des Composés Similaires
4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can be compared with other similar compounds such as:
2,6-Pyridinedicarboxylic acid: This compound is structurally similar but lacks the 3-methoxyphenyl group, which imparts unique properties to this compound.
3,4-Pyridinedicarboxylic acid: Another related compound, differing in the position of the carboxylic acid groups on the pyridine ring.
The presence of the 3-methoxyphenyl group in this compound enhances its potential for forming diverse coordination complexes and broadens its range of applications.
Propriétés
Formule moléculaire |
C14H11NO5 |
|---|---|
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
4-(3-methoxyphenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H11NO5/c1-20-10-4-2-3-8(5-10)9-6-11(13(16)17)15-12(7-9)14(18)19/h2-7H,1H3,(H,16,17)(H,18,19) |
Clé InChI |
CKKTYOMWGSFHCE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


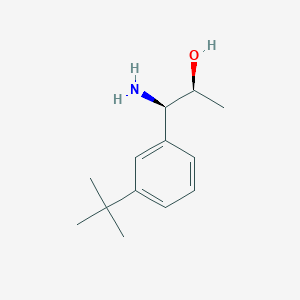


![(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052521.png)

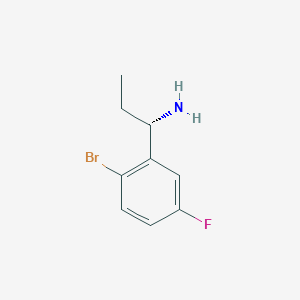
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate](/img/structure/B13052536.png)
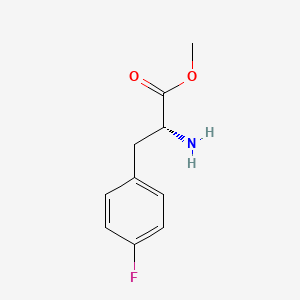

![Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate](/img/structure/B13052544.png)
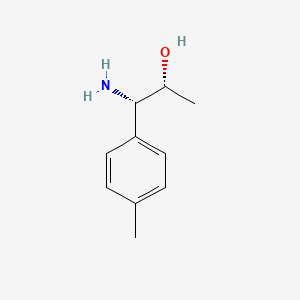
![3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B13052558.png)
